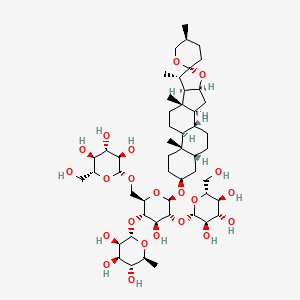

Parillin

Description

Properties

CAS No. |

19057-61-5 |

|---|---|

Molecular Formula |

C51H84O22 |

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O22/c1-20-8-13-51(65-18-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)67-48-44(72-47-41(62)38(59)35(56)30(17-53)69-47)42(63)43(71-46-40(61)36(57)33(54)22(3)66-46)31(70-48)19-64-45-39(60)37(58)34(55)29(16-52)68-45/h20-48,52-63H,6-19H2,1-5H3/t20-,21-,22-,23+,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1 |

InChI Key |

DLUTTXMPJCVUFR-HJCIYZGTSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Other CAS No. |

19057-61-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Parillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parillin, a naturally occurring steroidal saponin (B1150181), has garnered significant interest within the scientific community for its diverse biological activities. As a member of the saponin family, its structure is characterized by a steroidal aglycone core linked to one or more sugar chains. This guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its structure and potential biological interactions. This compound is synonymous with sarsasaponin, a known constituent of plants from the Smilax genus.[1]

Chemical Structure of this compound

This compound is a complex glycoside built upon a steroidal sapogenin core. The aglycone component of this compound is sarsasapogenin (B1680783), a spirostanol (B12661974) steroid. The full chemical structure of this compound consists of this sarsasapogenin backbone with a specific oligosaccharide chain attached at the C-3 position.

The systematic name for the sarsasapogenin aglycone is (3β,5β,25S)-spirostan-3-ol. The defining feature of this aglycone is the spiroketal moiety, which is formed by the cyclization of a hydroxy group on the steroid side chain with a ketone.

The carbohydrate portion of this compound is a branched tetrasaccharide. Spectroscopic analysis has elucidated the specific sugar units and their linkages. The complete structure of this compound (Sarsasaponin) is sarsasapogenin 3-O-{β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside}.

Below is a DOT script to generate a 2D representation of the this compound chemical structure.

References

An In-depth Technical Guide on the Cellular Mechanism of Action of Parishin B

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial searches for "Parillin" did not yield specific results related to a compound with a defined mechanism of action in cellular models. However, the search results provided substantial information on "Parishin B," a compound with a similar name and relevant biological activity. It is highly probable that "this compound" was a typographical error for "Parishin B." This guide will, therefore, focus on the cellular mechanism of action of Parishin B.

Introduction to Parishin B

Parishin B is a compound that has been identified as a potential inhibitor of TRIB3 (Tribbles homolog 3), a protein implicated in the progression of breast cancer.[1] By targeting TRIB3, Parishin B interferes with the TRIB3-AKT1 interaction, subsequently modulating downstream signaling pathways that are crucial for cell proliferation, survival, and cell cycle regulation.[1] This guide provides a detailed overview of the known cellular mechanisms of Parishin B, supported by experimental data and protocols.

Core Mechanism of Action: Signaling Pathway Modulation

The primary mechanism of action of Parishin B in cellular models involves the disruption of key signaling cascades that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[1] In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. Parishin B has been demonstrated to modulate this pathway in MDA-MB-231 breast cancer cells by reducing the phosphorylation levels of both PI3K and Akt.[1] The inhibition of the TRIB3-AKT1 interaction by Parishin B is a key event that leads to the downstream suppression of this pro-survival pathway.[1]

Caption: Parishin B inhibits the PI3K/Akt signaling pathway by targeting TRIB3.

Parishin B has been shown to induce cell cycle arrest at the G2/M phase, which contributes to its anti-proliferative effects.[1] This is associated with a dose-dependent decrease in the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1.[1]

Quantitative Data Summary

The following table summarizes the observed effects of Parishin B on the expression of key proteins in the PI3K/Akt pathway and cell cycle regulation in MDA-MB-231 breast cancer cells.

| Target Protein | Parishin B Concentration | Observed Effect | Reference |

| Phospho-PI3K | 5 µM, 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [1] |

| Phospho-Akt | 5 µM, 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [1] |

| CDK1 | 5 µM, 10 µM, 20 µM | Dose-dependent decrease in expression | [1] |

| Cyclin B1 | 5 µM, 10 µM, 20 µM | Dose-dependent decrease in expression | [1] |

Detailed Experimental Protocols

-

Cell Line: MDA-MB-231 human breast cancer cell line.[1]

-

Culture Medium: Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Growth Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Experimental Seeding: Cells are seeded in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.[1]

-

Compound Preparation and Application: A stock solution of Parishin B is prepared in Dimethyl Sulfoxide (DMSO). For treatment, the stock solution is diluted in fresh culture medium to the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). A vehicle control group is treated with an equivalent volume of DMSO.[1] The treatment duration is typically 24 hours.[1]

Caption: Standard workflow for Western blot analysis.

-

Protein Extraction:

-

Following treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).[2]

-

Cells are lysed by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]

-

The cell lysate is incubated on ice for 30 minutes with periodic vortexing.[1]

-

The lysate is then centrifuged at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

The resulting supernatant containing the total protein extract is carefully collected.[1]

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.[1]

-

Electrophoresis and Transfer:

-

Immunodetection:

-

The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[1]

-

The membrane is incubated with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

-

The membrane is washed three times for 10 minutes each with TBST.[1]

-

The membrane is then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

The membrane is washed again three times for 10 minutes each with TBST.[1]

-

-

Signal Detection and Analysis:

-

The protein bands are visualized by adding an enhanced chemiluminescence (ECL) detection reagent and capturing the signal with an imaging system.[1]

-

The intensity of the bands is quantified using densitometry software, such as ImageJ.[1]

-

The expression levels of the target proteins are normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

-

Caption: Experimental workflow for the MTT cell viability assay.[3]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3][4]

-

Procedure:

-

Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[3]

-

The culture medium is replaced with fresh medium containing various concentrations of Parishin B or vehicle control, and the plate is incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

-

Following treatment, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[3]

-

The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

-

The absorbance is measured at 570 nm using a microplate reader.[4]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[5]

-

Conclusion

In cellular models, Parishin B exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway, which is initiated by its interaction with TRIB3. This leads to a reduction in cell proliferation and cell cycle arrest at the G2/M phase. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Parishin B and other potential therapeutic compounds. This in-depth understanding of its mechanism of action is crucial for its continued development as a potential anti-cancer agent.

References

Unveiling the Bioactive Potential of Parillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Parillin, a steroidal saponin (B1150181) predominantly found in plants of the Smilax genus, commonly known as sarsaparilla, has garnered scientific interest for its diverse biological activities. As a spirostanol (B12661974) glycoside, its complex structure contributes to a range of pharmacological effects, including antiproliferative, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, detailing experimental protocols, quantitative data, and the molecular pathways it modulates. While research specifically on this compound is still emerging, this document synthesizes the available data and draws parallels with closely related steroidal saponins (B1172615) to offer a thorough resource for advancing research and development in this area.

Biological Activities of this compound Extracts

Current research indicates that this compound exhibits a spectrum of biological activities, with the most prominent being its effects against cancer, inflammation, and microbial growth.

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. This activity is a focal point of current research, suggesting its potential as a lead compound for novel anticancer therapies. The antiproliferative effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Steroidal saponins isolated from Smilax species, including this compound, have shown significant anti-inflammatory properties. These effects are attributed to the inhibition of key inflammatory mediators.

Antimicrobial Activity

This compound has also been reported to possess antifungal properties, contributing to the traditional use of Smilax extracts in treating infections.

Quantitative Data on Bioactivity

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known antiproliferative activity of this compound and provide representative data for the anti-inflammatory and antifungal activities of related steroidal saponins to serve as a benchmark for future studies.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT29 | Colon | Not Specified | [1] |

| Further research is needed to establish specific IC50 values for this compound against a broader range of cancer cell lines. |

Table 2: Representative Anti-inflammatory Activity of Smilax Saponins

| Compound/Extract | Assay | Target | Inhibition/IC50 | Citation |

| Smilax china saponins | COX-2 Inhibition | Cyclooxygenase-2 | Inhibitory effect at 10⁻⁵ M | [2] |

| Further studies are required to determine the specific IC50 of this compound in various anti-inflammatory assays. |

Table 3: Representative Antifungal Activity of Steroidal Saponins

| Compound | Fungal Strain | MIC (µg/mL) | Citation |

| BMS-181184 (pradimicin derivative) | Candida spp. | 2 - 8 | [3] |

| Specific MIC values for this compound against various fungal strains are yet to be extensively reported. |

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound, as well as the protocols for key bioassays used to evaluate its biological activities.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of steroidal saponins like this compound from Smilax species.

Workflow for this compound Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

-

Plant Material Preparation: The rhizomes of Smilax species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature for an extended period. The extraction process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 24 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

COX Inhibition Assay Workflow

References

Parillin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal saponin (B1150181), parillin. It details its discovery, natural sources, and known biological activities, with a focus on its potential as a therapeutic agent. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development efforts.

Discovery and Chemical Profile

The precise historical account of the initial discovery of the steroidal saponin this compound is not extensively documented in readily available literature. However, its structural elucidation and characterization are linked to the phytochemical investigation of plants from the Smilax genus, which have a long history of use in traditional medicine. A related compound, 6-methoxy this compound, has been isolated from the bulbs of Allium affine.[1]

This compound is a complex steroidal saponin. Its core structure consists of a steroid aglycone moiety linked to one or more sugar chains. The complete structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry.

Natural Sources

The primary natural sources of this compound are plants belonging to the Smilax genus, commonly known as sarsaparilla. Notably, Smilax aristolochiifolia has been identified as a source of this compound.[1] The roots and rhizomes of these plants are typically rich in a variety of steroidal saponins (B1172615), including this compound. The extraction and isolation of this compound from these plant materials are crucial steps for its study and potential therapeutic application.

Experimental Protocols

Isolation of this compound from Smilax aristolochiifolia

The following protocol is a generalized procedure for the isolation of this compound from the roots of Smilax aristolochiifolia, based on common phytochemical techniques for saponin extraction and purification.

3.1.1 Extraction

-

Plant Material Preparation: Air-dry the roots of Smilax aristolochiifolia in the shade and grind them into a fine powder.

-

Solvent Extraction: Perform a sequential maceration of the powdered plant material with solvents of increasing polarity.

-

Begin with n-hexane to remove non-polar compounds like fats and waxes.

-

Follow with chloroform (B151607) to extract semi-polar compounds.

-

Subsequently, use a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v) to elute a broad range of compounds, including saponins.

-

Finally, extract with pure methanol to isolate the most polar constituents.

-

-

Concentration: Concentrate the chloroform-methanol and methanol extracts under reduced pressure using a rotary evaporator to obtain crude extracts.

3.1.2 Purification

-

Column Chromatography: Subject the saponin-rich crude extracts to column chromatography over silica (B1680970) gel or a reversed-phase material (e.g., C18).

-

Use a gradient elution system with a mixture of chloroform and methanol, gradually increasing the polarity of the mobile phase.

-

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions that show similar profiles.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. This step is critical for obtaining highly pure this compound.

The workflow for the isolation and purification of this compound can be visualized as follows:

Structural Elucidation

The definitive structure of isolated this compound is determined through a combination of modern spectroscopic methods.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

3.2.2 Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

-

Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide information about the structure of the aglycone and the sugar chains.

Biological Activity and Potential Therapeutic Applications

While extensive research on the specific biological activities of pure this compound is somewhat limited, studies on extracts from Smilax species and other related steroidal saponins suggest a range of promising pharmacological effects.

Antiproliferative and Cytotoxic Activity

Extracts from Smilax plants have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the literature, the antiproliferative activity of saponin-rich fractions from these plants indicates the potential of their constituents, including this compound, as anticancer agents. Further investigation is required to determine the specific cytotoxic profile of purified this compound against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

| K562 | Leukemia | Data not available |

Note: This table is for illustrative purposes and highlights the need for further research to establish the specific cytotoxic potency of this compound.

Anti-inflammatory Activity

Traditional uses of Smilax species for treating inflammatory conditions suggest that their constituent saponins, such as this compound, may possess anti-inflammatory properties. The potential mechanism for this activity could involve the modulation of inflammatory signaling pathways.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other steroidal saponins, it is hypothesized that this compound may induce apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It is regulated by a complex network of signaling pathways. The two primary apoptosis pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Further research is necessary to determine if this compound activates one or both of these pathways and to identify the specific molecular targets involved in its potential pro-apoptotic effects.

Future Directions

This compound represents a promising natural product with potential therapeutic applications. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of purified this compound against a wide range of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level. This includes studies on its effects on apoptosis, cell cycle regulation, and other relevant cellular processes.

-

In Vivo Efficacy: Assessing the anti-tumor and anti-inflammatory effects of this compound in preclinical animal models to validate its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties.

The information presented in this technical guide provides a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Parillin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the steroidal saponin (B1150181) Parillin, including its chemical properties, biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Data Presentation

This compound is a complex steroidal saponin that has been identified in various plant species. Below is a summary of its key quantitative data.

| Parameter | Value | Source(s) |

| CAS Number | 19057-61-5 | N/A |

| Molecular Formula | C₅₁H₈₄O₂₂ | N/A |

| Molecular Weight | 1049.20 g/mol | N/A |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the realm of oncology. Research has shown that this steroidal saponin exhibits antiproliferative effects against various human tumor cell lines.

Antiproliferative Activity

Studies have revealed that this compound can inhibit the growth of cancer cells. While the precise molecular mechanisms are still under investigation, the current evidence points towards the induction of apoptosis as a key component of its anticancer activity. The antiproliferative effects of this compound have been observed in cell lines derived from different types of tumors, highlighting its potential as a broad-spectrum anticancer agent.

Hypothesized Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other steroidal saponins (B1172615) and the observed biological effects of this compound, a hypothesized signaling pathway for its anticancer activity is proposed. This pathway likely involves the activation of intracellular apoptotic cascades. This compound may interact with cell surface receptors or intracellular targets to initiate a series of events culminating in programmed cell death. This could involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. Further research is required to fully elucidate the specific proteins and signaling nodes that are directly modulated by this compound.

Caption: Hypothesized signaling pathway of this compound's anticancer activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for the analysis of steroidal saponins and can be adapted for specific research needs.

Isolation and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from plant sources.

Materials:

-

Dried and powdered plant material

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material sequentially with n-hexane, chloroform, and methanol to obtain crude extracts of varying polarity.

-

Concentrate each extract using a rotary evaporator under reduced pressure.

-

-

Fractionation:

-

Subject the methanol extract, which is expected to be rich in saponins, to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

-

Purification:

-

Monitor the collected fractions using TLC. Visualize the spots by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) and heating.

-

Combine fractions that show the presence of this compound based on comparison with a standard or by spectroscopic analysis.

-

Perform further purification of the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general guideline for the structural elucidation of this compound using NMR spectroscopy.

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the purified this compound sample in the chosen deuterated solvent.

-

Transfer the solution to a clean NMR tube.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

-

Spectral Analysis:

-

Assign the proton and carbon signals using the information from the 1D and 2D NMR spectra.

-

Elucidate the structure of the aglycone and the sugar moieties by analyzing the chemical shifts, coupling constants, and correlations observed in the spectra.

-

Determine the sequence and linkage of the sugar units attached to the aglycone based on the HMBC correlations between the anomeric protons/carbons and the aglycone carbons.

-

This technical guide serves as a foundational resource for researchers interested in the chemical and biological properties of this compound. Further investigations are warranted to fully understand its therapeutic potential and mechanisms of action.

An In-depth Technical Guide to the Spectral Data of Paris Saponin VII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Paris saponin (B1150181) VII, a naturally occurring steroidal saponin with significant therapeutic potential. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of this compound.

Introduction

Paris saponin VII is a pennogenyl steroidal saponin isolated from various plant species, including those of the Paris and Trillium genera. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Accurate and detailed spectral data are crucial for the identification, characterization, and quantitative analysis of this promising bioactive compound.

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of saponins (B1172615) through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique for these molecules.

ESI-MS/MS Fragmentation Data

The fragmentation of Paris saponin VII in ESI-MS/MS typically involves the sequential loss of its sugar moieties and specific cleavages within the steroidal aglycone. The following table summarizes the major fragment ions observed.

| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

| 1030.5 | 884.4 | 146 | Loss of a rhamnose residue |

| 738.3 | 146 + 146 | Loss of two rhamnose residues | |

| 576.2 | 146 + 146 + 162 | Loss of two rhamnose and one glucose residue | |

| 414.1 | 146 + 146 + 162 + 162 | Loss of all four sugar moieties (aglycone) |

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like Paris saponin VII, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of Paris saponin VII displays characteristic signals for the steroidal aglycone and the attached sugar units. The following table presents the assigned chemical shifts (δ) in ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1' (Rha) | 4.88 | d | 7.8 |

| H-1'' (Rha) | 5.12 | br s | |

| H-1''' (Glc) | 4.55 | d | 7.7 |

| H-1'''' (Glc) | 4.52 | d | 7.7 |

| H-6 | 5.35 | m | |

| H-18 (CH₃) | 0.81 | s | |

| H-19 (CH₃) | 1.05 | s | |

| H-21 (CH₃) | 0.93 | d | 6.9 |

| H-27 (CH₃) | 0.79 | d | 6.2 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of Paris saponin VII. The assigned chemical shifts are detailed in the table below.

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| C-1 | 37.3 | C-17 | 62.9 |

| C-2 | 31.6 | C-18 | 16.4 |

| C-3 | 71.8 | C-19 | 19.4 |

| C-4 | 42.3 | C-20 | 41.8 |

| C-5 | 140.8 | C-21 | 14.6 |

| C-6 | 121.7 | C-22 | 112.4 |

| C-7 | 32.1 | C-23 | 31.9 |

| C-8 | 31.5 | C-24 | 28.9 |

| C-9 | 50.1 | C-25 | 30.4 |

| C-10 | 36.9 | C-26 | 66.9 |

| C-11 | 20.9 | C-27 | 17.2 |

| C-12 | 39.8 | Sugar Moieties | |

| C-13 | 40.4 | Rha-C-1' | 101.8 |

| C-14 | 56.1 | Rha-C-1'' | 101.9 |

| C-15 | 32.4 | Glc-C-1''' | 100.5 |

| C-16 | 80.9 | Glc-C-1'''' | 104.5 |

Experimental Protocols

NMR Spectroscopy

A sample of Paris saponin VII (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or a mixture thereof) to a final volume of approximately 0.5 mL. The choice of solvent can influence the chemical shifts, and consistency is key for comparative analysis.

NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC). For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry

A dilute solution of Paris saponin VII is prepared in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

LC-MS/MS analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap). Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid. For MS/MS analysis, the precursor ion corresponding to the [M-H]⁻ or [M+H]⁺ of Paris saponin VII is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Signaling Pathways and Biological Activity

Paris saponin VII has been shown to modulate several key signaling pathways, contributing to its anti-cancer properties.

Hippo Signaling Pathway

Paris saponin VII can activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumor growth.[1][2]

Apoptosis Induction

Paris saponin VII can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[3][4][5]

RORα/ECM1/VEGFR2 Signaling Axis in Ovarian Cancer

In the context of ovarian cancer, Paris saponin VII has been found to interfere with tumor angiogenesis and glycolysis by modulating the RORα/ECM1/VEGFR2 signaling pathway.[6][7]

Conclusion

This technical guide provides essential spectral data and related experimental protocols for Paris saponin VII, a compound of significant interest in drug discovery and development. The detailed NMR and mass spectrometry data, along with an understanding of its engagement with key cellular signaling pathways, will aid researchers in the further investigation and potential therapeutic application of this natural product.

References

- 1. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paris Saponin VII Induces Apoptosis and Cell Cycle Arrest in Erythroleukemia Cells by a Mitochondrial Membrane Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paris saponin VII induces cell cycle arrest and apoptosis by regulating Akt/MAPK pathway and inhibition of P-glycoprotein in K562/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paris saponin VII extracted from Trillium tschonoskii induces autophagy and apoptosis in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Paranyline on Cancer Cell Lines: A Technical Guide

Disclaimer: The term "Parillin" did not yield specific results in scientific literature searches. This guide focuses on "Paranyline," a compound with documented in vitro cytotoxic effects on cancer cell lines, which is presumed to be the intended subject. A section on "Paxilline," another compound with similar properties, is also included as a potential alternative.

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Paranyline against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.

Paranyline: A Bcl-2 Inhibitor with Potent Anti-Cancer Activity

Paranyline is a synthetic small molecule that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] By binding to Bcl-2, Paranyline disrupts its ability to sequester the pro-apoptotic proteins Bak and Bax.[1] This leads to the oligomerization of Bak and Bax on the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1] Preclinical data also suggest that Paranyline may modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1]

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Paranyline has been assessed across a range of cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: IC50 Values of Paranyline in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| HeLa | Cervical Cancer | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| MCF-7 | Breast Adenocarcinoma | 6.8 |

| Jurkat | T-cell Leukemia | 4.1 |

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1]

Table 2: Dose-Dependent Effect of Paranyline on HeLa Cell Viability (72h)

| Paranyline Concentration (µM) | Percent Viability (MTT Assay) | Standard Deviation |

| 0 (Vehicle Control) | 100% | ± 4.5% |

| 1 | 92% | ± 5.1% |

| 5 | 68% | ± 3.9% |

| 10 | 48% | ± 4.2% |

| 25 | 21% | ± 3.5% |

| 50 | 8% | ± 2.1% |

Table 3: Apoptosis Induction by Paranyline in HeLa Cells (48h)

| Treatment | Viable Cells | Early Apoptotic Cells | Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2% | 2.5% | 2.3% |

| Paranyline (10 µM) | 62.3% | 25.4% | 12.3% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

-

Cell Lines: HeLa, A549, MCF-7, and Jurkat cells are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells are subcultured to maintain an optimal cell density.

-

Stock Solution: A 10 mM stock solution of Paranyline is prepared in sterile dimethyl sulfoxide (B87167) (DMSO).[1] Aliquots are stored at -20°C and protected from light.[1]

-

Working Solutions: On the day of the experiment, serial dilutions of the Paranyline stock solution are prepared in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paranyline or vehicle control (DMSO).

-

Incubation: Plates are incubated for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using a dose-response curve.

This assay is used to detect and quantify apoptotic cells by flow cytometry.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with Paranyline or vehicle control for the specified duration (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached with trypsin and combined with the supernatant.[1]

-

Washing: Cells are washed twice with cold PBS.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.[1]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry: 400 µL of 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry.[1] Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI are used as controls to set up compensation and gates.

Mandatory Visualizations

Caption: Workflow for assessing in vitro cytotoxicity.

Caption: Proposed mechanism of Paranyline-induced apoptosis.

Paxilline: A Sensitizer of TRAIL-Mediated Apoptosis

Paxilline, an indole (B1671886) alkaloid, has been shown to sensitize glioma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[2] Its mechanism of action involves the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic proteins c-FLIP and survivin.[2]

Signaling Pathway of Paxilline Action

Paxilline enhances the apoptotic signaling cascade initiated by TRAIL. It upregulates the expression of DR5, a receptor for TRAIL, through a CHOP/GADD153-mediated process.[2] Concurrently, it promotes the proteasome-mediated degradation of c-FLIP and survivin, two key inhibitors of the apoptotic pathway.[2] The downregulation of these inhibitory proteins allows for the efficient activation of caspase-3, leading to the execution of apoptosis.[2]

References

Parillin: A Steroidal Saponin from Traditional Medicine

An In-depth Technical Guide on the Ethnobotanical Significance, Phytochemistry, and Bioactivity of a Prominent Constituent of Smilax Species.

Introduction

Parillin is a naturally occurring steroidal saponin (B1150181) found in various species of the Smilax genus, a group of climbing vines commonly known as sarsaparilla. For centuries, the roots and rhizomes of Smilax plants have been a cornerstone of traditional medicine systems across the globe, including in Asia and the Americas. These plants have been traditionally used to treat a wide array of ailments, ranging from inflammatory conditions and skin diseases to syphilis and rheumatism. This compound, as one of the key bioactive constituents, is believed to contribute significantly to the therapeutic properties of these medicinal plants. This technical guide provides a comprehensive overview of the role of this compound in traditional medicine, its phytochemical characteristics, and the available scientific evidence on its biological activities and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Ethnobotanical and Traditional Medicinal Uses of Smilax Species Containing this compound

The genus Smilax encompasses over 300 species, many of which have a long history of use in traditional medicine. The roots and rhizomes are the most commonly used parts and are rich in steroidal saponins (B1172615), including this compound.[1][2]

Traditional Uses of Smilax Species:

| Traditional Medicinal Use | Description |

| Anti-inflammatory and Anti-rheumatic | Decoctions of Smilax roots are widely used to alleviate joint pain, arthritis, and other inflammatory disorders.[1][3] |

| Dermatological Conditions | Used both internally and externally to treat skin ailments such as psoriasis, eczema, wounds, and boils.[2][4] |

| Venereal Diseases | Historically, sarsaparilla was a primary treatment for syphilis.[5][6] |

| Tonic and Aphrodisiac | Employed as a general tonic, to improve debility, and as an aphrodisiac.[2][7] |

| Diuretic and Depurative | Used to promote urination and for "blood purification" to remove toxins.[5][8] |

| Anticancer | In Traditional Chinese Medicine, certain Smilax species are used in anticancer formulations.[2] |

Phytochemistry: Isolation and Characterization of this compound

This compound is a spirostanol-type steroidal saponin. Its chemical structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9] The identification of this compound and its derivatives, such as 6-methoxy this compound, has been reported from various Smilax species as well as from plants of the Allium genus.[10]

Experimental Protocols

General Extraction and Isolation of Saponins from Smilax spp.:

A common procedure for the extraction and isolation of steroidal saponins like this compound from Smilax roots involves the following steps:[9][11]

-

Extraction: The dried and powdered root material is extracted with methanol (B129727) at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between n-butanol and water. The n-butanol fraction, containing the saponins, is collected and evaporated to dryness.

-

Chromatographic Purification: The crude saponin extract is then subjected to a series of chromatographic techniques for purification.

-

Size-Exclusion Chromatography: The extract is first passed through a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Silica (B1680970) Gel Column Chromatography: Further purification is achieved using silica gel column chromatography with a solvent system such as chloroform-methanol-water.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water.[12]

-

Quantitative Analysis by HPLC:

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in plant extracts.[13]

-

System: A typical HPLC system includes a C18 reversed-phase column, a pump, an autosampler, and a UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: this compound can be detected by UV absorbance, typically around 210 nm.

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed using a purified this compound standard.

Biological Activities and Pharmacological Potential

While specific quantitative data on the bioactivity of isolated this compound is limited in publicly available literature, the well-documented pharmacological effects of Smilax extracts and the broader class of steroidal saponins provide a strong indication of its potential therapeutic applications.

Table of Biological Activities Associated with Smilax Saponins:

| Biological Activity | In Vitro / In Vivo Evidence | Potential Mechanism of Action |

| Anti-inflammatory | Extracts of Smilax species have shown significant anti-inflammatory effects in various experimental models.[1][14] | Inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways such as NF-κB. |

| Anticancer | Steroidal saponins from Smilax have demonstrated antiproliferative activity against various cancer cell lines, including colon tumor cells.[5][9] | Induction of apoptosis and cell cycle arrest. |

| Antimicrobial | Extracts from Smilax species have shown activity against certain bacteria and fungi.[15] | Disruption of microbial cell membranes. |

| Immunomodulatory | Some saponins from Smilax are known to modulate immune responses.[8][16] | Interaction with immune cells and cytokine production. |

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the activities of other steroidal saponins and related compounds, several pathways are likely targets.

Potential Signaling Pathways Modulated by this compound:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many saponins exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

-

Apoptosis Pathway: The anticancer activity of steroidal saponins is often attributed to the induction of apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways are involved in regulating a wide range of cellular processes, including inflammation and cell proliferation. Saponins have been shown to modulate MAPK signaling.

Experimental Workflow for Investigating Bioactivity

Conclusion and Future Directions

This compound, a steroidal saponin from the traditionally used Smilax genus, stands as a compound of significant interest for modern drug discovery. The rich ethnobotanical history of sarsaparilla in treating inflammatory and other chronic diseases provides a strong foundation for the scientific investigation of its bioactive constituents. While research on the specific biological activities and mechanisms of action of isolated this compound is still emerging, the broader understanding of steroidal saponins from Smilax suggests its potential as an anti-inflammatory and anticancer agent.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 values of pure this compound in various in vitro assays to quantify its anti-inflammatory, antiproliferative, and other biological effects.

-

Mechanism of Action Elucidation: In-depth studies to identify and characterize the specific signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy and safety profile of this compound.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

A deeper understanding of the pharmacological properties of this compound will be crucial for unlocking its full therapeutic potential and for the development of new drugs based on this traditional medicinal compound.

References

- 1. PARL paves the way to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. CN101229335A - Method for Enzymatically Preparing Smilax Smilax Total Saponins Extract - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and identification of 6-methoxy this compound and coniferin from the bulbs of Allium affine L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Parillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parillin, a steroidal saponin (B1150181) with the chemical formula C51H84O22, is a natural product found in plants of the Smilax genus. Species of Smilax, commonly known as sarsaparilla, have a long history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive compounds. This compound is one such compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential as a source for novel therapeutic agents. While research specifically on this compound is limited, this guide synthesizes the available information and extrapolates potential mechanisms and targets based on the broader class of steroidal saponins (B1172615) from Smilax.

Core Biological Activities and Therapeutic Potential

Steroidal saponins isolated from Smilax species have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Although specific quantitative data for this compound is scarce in publicly available literature, the activities of related compounds and extracts provide a foundation for understanding its potential therapeutic applications.

Anti-inflammatory Activity

Steroidal saponins from Smilax china have been reported to exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory response.[1] This suggests that this compound may also possess similar activities.

Potential Targets:

-

Cyclooxygenase-2 (COX-2): Inhibition of this enzyme would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

-

Tumor Necrosis Factor-alpha (TNF-α): Suppression of this pro-inflammatory cytokine could be beneficial in a range of inflammatory conditions.

Anticancer Activity

The antiproliferative effects of saponins from Smilax species have been noted, with one study indicating that a saponin fraction containing this compound was particularly active against the HT-29 human colon cancer cell line.[2] This points towards a potential role for this compound in oncology.

Potential Targets:

-

Apoptosis Pathways: Induction of programmed cell death in cancer cells is a key mechanism for many anticancer drugs. This compound may modulate proteins in the apoptotic cascade.

-

Cell Cycle Regulation: Interference with the cell cycle machinery can halt the uncontrolled proliferation of cancer cells.

Quantitative Data

Specific quantitative data for the biological activities of isolated this compound are not widely available in the current literature. The following table summarizes general findings for steroidal saponins from Smilax species to provide a contextual understanding.

| Compound/Extract | Bioactivity | Assay | Target/Cell Line | Reported Effect | Citation |

| Steroidal Saponins from Smilax china | Anti-inflammatory | Enzyme Inhibition | COX-2 | Inhibition of activity | [1] |

| Steroidal Saponins from Smilax china | Anti-inflammatory | Cytokine Production | TNF-α | Inhibition of production in murine peritoneal macrophages | [1] |

| Saponin fraction from Smilax ornata | Anticancer | Antiproliferative | HT29 (colon cancer) | Particularly active | [2] |

Signaling Pathways

Based on the known activities of steroidal saponins and related natural products, several signaling pathways are likely to be modulated by this compound.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Many natural product-derived anti-inflammatory agents act by inhibiting the NF-κB signaling cascade. It is plausible that this compound could interfere with this pathway, preventing the transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway in Cancer

The induction of apoptosis is a key mechanism for anticancer agents. Saponins have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c and the subsequent activation of a caspase cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Smilax species would involve extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

Protocol: Extraction and Fractionation

-

Extraction: Air-dried and powdered plant material (rhizomes or roots of Smilax sp.) is macerated with methanol (B129727) at room temperature. The process is repeated several times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The saponin-rich fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column. Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water) to separate the components.

-

HPLC Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified by high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

In Vitro Bioassays

Protocol: MTT Assay for Cytotoxicity This assay is used to assess the effect of this compound on the viability of cancer cell lines (e.g., HT-29).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Protocol: COX-2 Inhibition Assay (Enzyme-based) This assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Product Detection: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of this compound, and the IC50 value is determined.[1][4]

Protocol: TNF-α Secretion Assay (Cell-based) This assay quantifies the effect of this compound on the secretion of TNF-α from stimulated immune cells (e.g., RAW 264.7 macrophages).

-

Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.

-

Data Analysis: The inhibition of TNF-α secretion by this compound is calculated relative to the LPS-only control, and the IC50 value is determined.

Conclusion and Future Directions

This compound, a steroidal saponin from Smilax species, holds promise as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer medicine. The current body of evidence, largely based on the activities of related compounds and extracts, suggests that this compound may target key inflammatory and apoptotic signaling pathways. However, a significant gap exists in the literature regarding specific quantitative data and detailed mechanistic studies on purified this compound.

Future research should focus on:

-

Isolation and Characterization: Efficient and scalable methods for the isolation and purification of this compound are needed to enable comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Rigorous in vitro studies are required to determine the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models. Subsequent in vivo studies in animal models will be crucial to validate its therapeutic efficacy and assess its pharmacokinetic and safety profiles.

-

Mechanism of Action Studies: Detailed molecular studies are necessary to elucidate the precise signaling pathways and molecular targets modulated by this compound. This will involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Parillin: A Technical Guide to Solubility in Organic Solvents for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of Parillin, a steroidal glycoside also known as sarsasaponin, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and a summary of the known biological activities and associated signaling pathways of its aglycone, sarsasapogenin (B1680783).

Introduction to this compound

This compound (CAS No. 19057-61-5), also known as sarsasaponin, is a steroidal glycoside found in plants of the Smilax genus, commonly known as sarsaparilla. It is a complex molecule with a variety of reported biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding its solubility is a critical first step in pre-clinical research and formulation development.

Solubility of this compound and its Aglycone, Sarsasapogenin

The following table summarizes the known quantitative solubility of sarsasapogenin in selected organic solvents.

| Solvent | Chemical Class | Solubility of Sarsasapogenin (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~ 0.2[1] |

| Ethanol | Polar Protic | ~ 2[1] |

| Dimethylformamide (DMF) | Polar Aprotic | ~ 2[1] |

Note: This data is for sarsasapogenin, the aglycone of this compound. The glycosidic moieties of this compound will increase its polarity and are expected to enhance its solubility in polar solvents like methanol (B129727) and water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method.

Materials and Equipment

-

This compound (sarsasaponin) powder

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dimethylformamide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials each containing a known volume of the respective organic solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant from each vial. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

References

The Biosynthesis Pathway of Parillin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parillin, a steroidal saponin (B1150181) found in plants of the Smilax genus, holds significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the synthesis of its steroidal backbone from cholesterol and culminating in the glycosylation steps that yield the final complex molecule. This document details the precursor molecules, key enzymatic reactions, and regulatory aspects of this pathway. Quantitative data from related studies are summarized, and detailed experimental protocols for the analysis of pathway intermediates and enzyme activities are provided. Visual diagrams generated using Graphviz are included to illustrate the metabolic and signaling pathways.

Introduction to this compound and Steroidal Saponins (B1172615)

This compound is a complex steroidal saponin, a class of naturally occurring glycosides characterized by a steroidal aglycone linked to one or more sugar moieties.[1][2] These compounds are widely distributed in the plant kingdom, particularly in monocots like the Smilacaceae family, and are known for their diverse biological activities.[3] The biosynthesis of steroidal saponins is a multi-step process involving enzymes from the isoprenoid pathway, cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs).[3][4] The aglycone core of this compound is sarsasapogenin (B1680783), a C27 steroidal sapogenin.[2][5]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

-

Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the 30-carbon molecule 2,3-oxidosqualene (B107256) from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][6]

-

Synthesis of the Steroidal Aglycone (Sarsasapogenin): 2,3-oxidosqualene is cyclized to form cycloartenol (B190886), the precursor to plant sterols. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.[6] Cholesterol then serves as the direct precursor for the biosynthesis of the C27 steroidal aglycone, sarsasapogenin.[1][2][6]

-

Glycosylation of Sarsasapogenin to form this compound: The final stage involves the sequential attachment of sugar moieties to the sarsasapogenin backbone. This process is catalyzed by a series of specific UDP-glycosyltransferases (UGTs).[1] The complete structure of this compound reveals a complex oligosaccharide chain attached to the C3 hydroxyl group of sarsasapogenin.

The overall biosynthetic pathway is depicted in the following diagram:

Key Enzymes and Their Roles

The biosynthesis of this compound involves a consortium of enzymes, with Cytochrome P450s and UDP-glycosyltransferases playing pivotal roles in the later, diversifying steps of the pathway.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large family of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. In the context of this compound biosynthesis, CYP450s are crucial for the conversion of cholesterol into the sarsasapogenin aglycone. While the specific CYP450s from Smilax species have not been fully characterized, studies in other steroidal saponin-producing plants suggest the involvement of enzymes responsible for hydroxylation at various positions of the sterol nucleus.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation of the sarsasapogenin core, a critical step that significantly influences the biological activity and solubility of the final saponin.[1][7] These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the aglycone. The biosynthesis of this compound involves multiple glycosylation steps, suggesting the action of several distinct UGTs with specific regioselectivity and substrate preferences. A specific enzyme, sarsasapogenin 3β-glucosyltransferase, has been identified in several plants, indicating that the initial glycosylation likely occurs at the C3 position of sarsasapogenin.[2] Subsequent glycosylations would then extend the sugar chain to form the complex oligosaccharide of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound specifically is limited in the current literature. However, studies on related steroidal saponins in Smilax and other plants provide valuable insights into the potential yields and concentrations of intermediates.

| Plant Species | Compound | Concentration/Yield | Tissue | Analytical Method | Reference |

| Smilax china | Diosgenin (from saponins) | 0.5% of sapogenin extract | Rhizome | UPLC | [8] |

| Smilax sieboldii | Steroidal Saponins | Not specified | Rhizomes | Spectroscopic analysis | [8] |

| Smilax sp. | Sarsasapogenin (from saponins) | 450g from 225kg of root | Root | Recrystallization | [2] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Saponins and Sapogenins

Objective: To extract and quantify total saponins and the aglycone, sarsasapogenin, from Smilax plant material.

Protocol:

-

Extraction of Saponins:

-